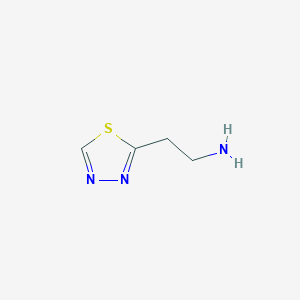

1,3,4-Thiadiazole-2-ethylamine

Description

Significance of the 1,3,4-Thiadiazole (B1197879) Scaffold in Medicinal Chemistry and Heterocyclic Science

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, prized for its metabolic stability and its ability to engage in various biological interactions. Its unique electronic and structural properties have made it a versatile core for the design of novel compounds with therapeutic potential across numerous disease areas.

The journey of the thiadiazole ring system began in the late 19th century. The first description of thiadiazole was by Fischer in 1882. However, the definitive understanding of the ring system's nature and properties was established later through the work of researchers like Freund and Kuhn in 1890 and was further developed by Bush and his coworkers. The true nature of the 1,3,4-thiadiazole ring system was conclusively demonstrated by Goerdler and his team in 1956. These early investigations laid the groundwork for over a century of research into the synthesis and characterization of this heterocyclic family.

Initial curiosity in the 1,3,4-thiadiazole ring has evolved into an intensive area of research, particularly in medicinal and agricultural chemistry. researchgate.net This surge in interest is primarily due to the discovery that derivatives of this scaffold possess a remarkably broad spectrum of biological activities. The structural versatility of the 1,3,4-thiadiazole ring allows for modifications that can fine-tune its pharmacological profile, leading to the development of compounds with enhanced potency and specificity. researchgate.net

The biological potential of this scaffold is extensive, with research demonstrating activities that span from antimicrobial to anticancer effects. This has established 1,3,4-thiadiazole derivatives as pharmacologically significant scaffolds in drug discovery. granthaalayahpublication.org The sulfur atom in the ring is noted for imparting increased lipophilicity, a desirable property for drug candidates. nih.gov Furthermore, the 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine (B1678525), a key component of nucleic acids, which may contribute to its ability to interfere with biological processes such as DNA replication. researchgate.net This wide range of activities has cemented the 1,3,4-thiadiazole scaffold as a cornerstone in the development of new therapeutic agents. granthaalayahpublication.org

| Biological Activity | Description of Research Findings | Source Index |

|---|---|---|

| Antimicrobial | Derivatives have shown significant activity against various bacterial and fungal pathogens, including strains like Staphylococcus aureus, Escherichia coli, and Candida albicans. | d-nb.infomdpi.comijpcbs.comjocpr.comnih.gov |

| Anticancer | Compounds have been evaluated against numerous cancer cell lines, such as breast (MCF-7), lung (A549), and colon (LoVo), showing promising cytotoxic and antiproliferative effects. | scribd.commdpi.com |

| Anti-inflammatory | Novel derivatives have been synthesized and shown to possess significant anti-inflammatory and analgesic properties in various experimental models. | researchgate.netjocpr.comresearchgate.net |

| Anticonvulsant | Certain 2,5-disubstituted-1,3,4-thiadiazoles have demonstrated protection against chemically induced convulsions in animal studies. | granthaalayahpublication.orgnih.gov |

| Antidiabetic | Thiadiazole derivatives have been designed and synthesized as potential agents for managing diabetes, showing inhibitory activity against relevant enzymes. | researchgate.netjocpr.com |

| Antioxidant | Some derivatives, particularly those incorporating Schiff base moieties, have been identified as having potent antioxidant capabilities. | granthaalayahpublication.orgrkmmanr.orgresearchgate.net |

Historical Context of Thiadiazole Discovery and Initial Research

Specificity of 1,3,4-Thiadiazole-2-ethylamine as a Research Target

Within the broad family of thiadiazole derivatives, this compound (also known as 2-(1,3,4-Thiadiazol-2-yl)ethanamine) serves as a specific and foundational molecule for research. Its structure combines the biologically active thiadiazole core with a simple, yet reactive, ethylamine (B1201723) side chain.

This compound is classified as a 2-aminoalkyl-1,3,4-thiadiazole. Its molecular structure consists of the five-membered 1,3,4-thiadiazole aromatic ring, which contains one sulfur atom at position 1, and two nitrogen atoms at positions 3 and 4. This ring is substituted at the 2-position with an ethylamine group (-CH₂CH₂NH₂).

Key Structural Features:

Molecular Formula: C₄H₇N₃S americanelements.com

Core Heterocycle: The 1,3,4-thiadiazole ring is a planar, aromatic system. Its stability and electron-donating capabilities are central to its chemical behavior. nih.gov

Substituent Group: The ethylamine side chain provides a primary amine group, which is a key functional handle for further chemical modification and a potential point of interaction with biological targets. cymitquimica.com

Bioisosterism: The thiadiazole ring acts as a bioisostere of the pyrimidine ring, allowing it to mimic natural structures and interact with biological systems. nih.gov The presence of the =N-C-S- moiety is considered crucial for its biological activities. nih.gov

The specific biological exploration of this compound as a standalone agent is not extensively documented in early literature. Instead, its significance arises from its role as a fundamental structural motif. The recognized potential of the broader class of 2-amino-1,3,4-thiadiazoles spurred investigations into derivatives with various substituents. nih.govnih.gov Simple structures like this compound serve as crucial starting materials or building blocks for the synthesis of more complex molecules with tailored biological activities.

For instance, research has focused on synthesizing derivatives where the ethylamine group is acylated or used to link the thiadiazole core to other pharmacophores. Studies on related structures, such as (S)-N-benzylidene-2-(benzyloxy)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanamine, have shown antioxidant and antimitotic activities. rkmmanr.orgresearchgate.net Other complex derivatives have been investigated as glutaminase (B10826351) inhibitors for potential cancer therapy. nih.gov These explorations underscore the value of the this compound framework as a scaffold for developing new therapeutic agents, even if the biological profile of the parent compound itself is not the primary focus of these studies. Its potential is thus recognized through the demonstrated activities of the more complex molecules derived from it.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3,4-thiadiazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c5-2-1-4-7-6-3-8-4/h3H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIKYRCHORWLLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13275-68-8 | |

| Record name | 2-Ethylamino-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013275688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies and Chemical Transformations for 1,3,4 Thiadiazole 2 Ethylamine Analogues

Fundamental Synthetic Approaches to the 1,3,4-Thiadiazole (B1197879) Nucleus

The construction of the 1,3,4-thiadiazole core can be achieved through various synthetic routes. Many of these methods are efficient and rely on the cyclization of open-chain precursors. sbq.org.br

The most prevalent and widely utilized method for synthesizing the 1,3,4-thiadiazole ring system starts from thiosemicarbazide (B42300) or its substituted derivatives. sphinxsai.comsbq.org.br This precursor offers a reliable foundation for forming the five-membered heterocyclic ring through several distinct cyclization strategies.

A common and direct approach involves the cyclocondensation of thiosemicarbazides with carboxylic acids or their more reactive derivatives, such as acid chlorides and esters. sphinxsai.comjocpr.com This reaction typically requires a dehydrating agent or catalyst to facilitate the ring closure. Commonly used reagents include phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA). sbq.org.brjocpr.com For instance, reacting thiosemicarbazide with aromatic carboxylic acids in the presence of POCl₃ is a well-established method for producing 2-amino-5-aryl-1,3,4-thiadiazoles. researchgate.netjocpr.com

The proposed mechanism begins with a nucleophilic attack by the nitrogen of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by dehydration. sbq.org.br Subsequent intramolecular attack by the sulfur atom on the carbonyl group leads to cyclization. A final dehydration step results in the formation of the aromatic 1,3,4-thiadiazole ring. sbq.org.br While effective, methods using strong acids like H₂SO₄ can generate significant inorganic salt waste during neutralization, posing environmental concerns and complicating product isolation. sbq.org.br To address this, newer methods have been developed, such as using polyphosphate ester (PPE) as a milder condensing agent, which allows for a one-pot synthesis from a thiosemicarbazide and a carboxylic acid without the need for harsh or toxic additives. mdpi.com

Table 1: Synthesis of 1,3,4-Thiadiazoles via Thiosemicarbazide and Carboxylic Acid Cyclization

| Carboxylic Acid/Derivative | Cyclizing/Dehydrating Agent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic Carboxylic Acids | POCl₃ | 2-Amino-5-aryl-1,3,4-thiadiazoles | Good | researchgate.netjocpr.com |

| Benzoic Acid | H₂SO₄ (conc.) | 2-Amino-5-phenyl-1,3,4-thiadiazole | Good | sbq.org.brjocpr.com |

| Acetyl Chloride | None (direct cyclization) | 2-Amino-5-methyl-1,3,4-thiadiazole | N/A | sphinxsai.com |

| Various Carboxylic Acids | Polyphosphate Ester (PPE) | 2-Amino-5-substituted-1,3,4-thiadiazoles | 44-78% | mdpi.com |

| Acetic Acid | H₂SO₄ (conc.) | 2-amino-5-methyl-1,3,4-thiadiazole | Good | researchgate.net |

Oxidative cyclization provides another powerful route to the 1,3,4-thiadiazole nucleus, typically starting from thiosemicarbazones. Thiosemicarbazones are readily prepared by condensing thiosemicarbazide with an appropriate aldehyde or ketone. researchgate.netnih.gov The subsequent cyclization is induced by an oxidizing agent, which facilitates the formation of a C-S bond to close the ring.

A variety of oxidants have been employed for this transformation, with ferric chloride (FeCl₃) and molecular iodine (I₂) being among the most common. researchgate.netingentaconnect.comorganic-chemistry.org For example, the oxidative cyclization of d-fructose thiosemicarbazone with ethanolic ferric chloride yields 2-amino-5-(d-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazole. ingentaconnect.com More recently, iodine-mediated oxidative C-S bond formation has been recognized as an efficient, metal-free method for synthesizing 2-amino-substituted 1,3,4-thiadiazoles from thiosemicarbazones. nih.govorganic-chemistry.orgrsc.org This approach is valued for its operational simplicity and often proceeds under mild conditions. organic-chemistry.org

Table 2: Examples of Oxidative Cyclization for 1,3,4-Thiadiazole Synthesis

| Starting Material | Oxidizing Agent | Product Type | Reference |

|---|---|---|---|

| Thiosemicarbazones | FeCl₃ | 2-Amino-5-substituted-1,3,4-thiadiazoles | researchgate.netingentaconnect.com |

| Aldehyde + Thiosemicarbazide | I₂ / K₂CO₃ | 2-Amino-substituted 1,3,4-thiadiazoles | nih.govorganic-chemistry.org |

| Indole-3-thiosemicarbazones | FeCl₃ | Indolyl-1,3,4-thiadiazole amines | rsc.org |

| N-Tosylhydrazones + KSCN | I₂ | 2-Amino-1,3,4-thiadiazoles | rsc.org |

Metal ions and complexes can also be used to mediate or catalyze the cyclization of thiosemicarbazone precursors. These methods often involve an oxidative mechanism where the metal facilitates the necessary bond formations. Copper(II)-mediated cyclization of thiosemicarbazones is a known route to 1,3,4-thiadiazoles. researchgate.net The addition of a thiosemicarbazone to a solution of a copper(II) salt can result in the formation of a copper complex, which upon further reaction, can lead to the cyclized thiadiazole product. acs.org In some cases, the oxidation process leads to desulfurization, converting the thiosemicarbazone into a 1,3,4-oxadiazole (B1194373) derivative instead, highlighting the influence of the metal and reaction conditions on the final product. acs.org The mechanism is thought to involve the metal promoting a single electron transfer (s.e.t) to facilitate the oxidative ring closure. researchgate.net

While thiosemicarbazide-based routes are dominant, several other effective strategies exist for constructing the 1,3,4-thiadiazole ring. These alternative pathways often start from different acyclic precursors.

One notable method begins with acylhydrazines (also known as acid hydrazides). sbq.org.brmdpi.com These can be converted to the target thiadiazoles through various transformations. For instance, reacting acylhydrazides with carbon disulfide and hydrazine (B178648) hydrate (B1144303) can produce the thiadiazole nucleus. sbq.org.br Another approach involves the thionation of N,N'-diacylhydrazines using reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, which efficiently converts the carbonyl oxygen atoms to sulfur, followed by cyclization. mdpi.comsci-hub.st

Dithiocarbazates, formed from the reaction of hydrazine with carbon disulfide, also serve as versatile precursors. sbq.org.brsci-hub.st Cyclization of these intermediates can lead to the formation of the 1,3,4-thiadiazole ring. Additionally, the reaction of hydrazonoyl halides with precursors like alkyl carbodithioates provides a pathway to substituted 1,3,4-thiadiazoles. nih.gov

Cyclization Reactions Involving Thiosemicarbazides

Oxidative Cyclization Methods

Targeted Synthesis of 2-Substituted 1,3,4-Thiadiazole-2-ethylamine Derivatives

The synthesis of specifically substituted analogues, such as this compound, requires a more targeted approach. Often, this involves a multi-step sequence that begins with the formation of a functionalized thiadiazole core, which is then elaborated to introduce the desired ethylamine (B1201723) side chain.

A common strategy commences with the synthesis of a 2-amino-1,3,4-thiadiazole (B1665364) derivative, using one of the fundamental methods described previously, particularly the cyclization of thiosemicarbazide with a suitable carboxylic acid or aldehyde. sbq.org.brmdpi.com Once the 2-amino-1,3,4-thiadiazole scaffold is in hand, the primary amino group can be functionalized. For example, N-alkylation with an ethyl halide (e.g., ethyl bromide or iodide) could introduce the ethyl group, although selectivity between mono- and di-alkylation can be a challenge.

A more controlled method would be reductive amination. This involves reacting the 2-amino-1,3,4-thiadiazole with acetaldehyde (B116499) in the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) to form the N-ethylamino derivative.

Alternatively, the synthesis can be designed to build the ethylamine moiety from the start. This could involve using a modified thiosemicarbazide precursor that already contains a protected or masked ethylamine group. For instance, starting with N-(2-aminoethyl)hydrazinecarbothioamide or a protected version thereof in a cyclization reaction could directly yield the desired product or a precursor that is easily deprotected. The synthesis of various 2,5-disubstituted-1,3,4-thiadiazoles often involves building blocks that can be strategically chosen to lead to the desired final structure. derpharmachemica.comnih.gov By selecting appropriate starting materials, such as a carboxylic acid or aldehyde with the desired ethylamine precursor, the synthesis can be tailored to produce specific 2-substituted analogues. mdpi.com

Introduction of the Ethylamine Moiety at the 2-Position

The introduction of an ethylamine group at the 2-position of the 1,3,4-thiadiazole ring is a key step in the synthesis of the target compound and its analogues. This transformation is often achieved through the reaction of a suitable precursor, such as a 2-halo-1,3,4-thiadiazole, with ethylamine. The nucleophilic substitution of the halogen atom by the amino group of ethylamine proceeds under various conditions, often facilitated by a base to neutralize the hydrogen halide formed during the reaction. sci-hub.st

Another approach involves the use of 2-mercapto-1,3,4-thiadiazole derivatives. For instance, 5-(ethylamino)-1,3,4-thiadiazole-2-thiol (B181994) can be synthesized through the cyclization of ethyl thiosemicarbazide with carbon disulfide in an alkaline medium. The resulting thiol can then be further modified or the thiol group can be removed to yield the desired 2-ethylamine derivative.

Synthesis of Halogenated Precursors for Amine Derivatization

The synthesis of halogenated 1,3,4-thiadiazole precursors is a critical step for subsequent amination reactions. A common method for introducing a halogen, typically chlorine, at the 2-position involves the use of phosphorus oxychloride (POCl3). dergipark.org.trmdpi.com For example, reacting a 1,3,4-thiadiazole-2-one or a related derivative with POCl3 can effectively replace the oxygen atom with a chlorine atom.

Researchers have reported the synthesis of 2-halo-1,3,4-thiadiazoles from which various amino derivatives can be prepared. sci-hub.st These halogenated intermediates are highly reactive towards nucleophiles like ethylamine, enabling the straightforward synthesis of 2-aminoalkyl-1,3,4-thiadiazoles. sci-hub.st The choice of halogen can influence the reactivity, with iodo- and bromo-derivatives generally being more reactive than chloro-derivatives.

One-Pot Synthetic Strategies for 2-Amino-1,3,4-thiadiazoles

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods for the synthesis of 2-amino-1,3,4-thiadiazoles have been developed. rsc.orgderpharmachemica.comsorbonne-universite.fr

One such strategy involves the reaction of carboxylic acid hydrazides with trimethylsilyl (B98337) isothiocyanate (TMSNCS). rsc.orgrsc.org This method proceeds via the in-situ formation of a thiosemicarbazide intermediate, which then undergoes cyclodehydration under acidic conditions to yield the 2-amino-1,3,4-thiadiazole. rsc.orgrsc.org This approach has been shown to be efficient, providing good to high yields of the desired products. rsc.org

Another versatile one-pot method involves a four-component reaction of primary amines, carbon disulfide, hydrazine, and acyl chlorides in water, leading to the formation of 5-substituted-2-amino-1,3,4-thiadiazoles. nih.gov Conventional methods using the condensation of substituted carboxylic acids with thiosemicarbazide in the presence of a dehydrating agent like sulfuric acid also remain a viable and efficient route. derpharmachemica.com

| Starting Materials | Reagents/Conditions | Product | Key Features |

| Carboxylic acid hydrazides | Trimethylsilyl isothiocyanate (TMSNCS), acidic conditions | 2-amino-1,3,4-thiadiazoles | Efficient, high yields (71-87%). rsc.orgrsc.org |

| Primary amines, carbon disulfide, hydrazine, acyl chlorides | Water | 5-substituted-2-amino-1,3,4-thiadiazoles | Four-component, one-pot, aqueous medium. nih.gov |

| Substituted carboxylic acids, thiosemicarbazide | Sulfuric acid | 2-amino-5-substituted-1,3,4-thiadiazoles | Conventional, efficient, and simple. derpharmachemica.com |

| Acyl chlorides, N-isocyanoiminotriphenylphosphorane | KSCN, THF | 5-acyl-2-amino-1,3,4-thiadiazoles | Two-step, one-pot, high isolated yields. sorbonne-universite.fr |

Functionalization and Derivatization Strategies at Other Positions

Modification at the 5-Position of the 1,3,4-Thiadiazole Ring

The 5-position of the 1,3,4-thiadiazole ring is a common site for modification to generate a diverse range of analogues. The nature of the substituent at this position can be readily varied by selecting the appropriate starting materials in the cyclization reaction. For instance, using different aromatic or aliphatic carboxylic acids in condensation reactions with thiosemicarbazide allows for the introduction of a wide array of groups at the 5-position. mdpi.comderpharmachemica.com

Furthermore, existing 5-substituted 1,3,4-thiadiazoles can be chemically transformed. For example, a 5-methyl group can be introduced starting from 2-mercapto-5-methyl-1,3,4-thiadiazole. mdpi.com This allows for the synthesis of various derivatives with different functionalities at the 5-position, which is crucial for modulating the biological and physicochemical properties of the final compounds.

Linker Chemistry and Hybrid Molecule Synthesis

Linker chemistry plays a pivotal role in the design of hybrid molecules where the 1,3,4-thiadiazole scaffold is connected to other pharmacophores. This strategy aims to create molecules with enhanced biological activity or novel mechanisms of action. rsc.org The 2-amino or 5-substituent of the 1,3,4-thiadiazole ring often serves as an attachment point for linkers.

Structural Elucidation Techniques for Newly Synthesized Analogues

The unambiguous determination of the structure of newly synthesized 1,3,4-thiadiazole analogues is paramount. A combination of spectroscopic techniques is routinely employed for this purpose. rsc.orgderpharmachemica.comrjptonline.orgmdpi.comrsc.orgnih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular framework. rjptonline.orgmdpi.comrsc.org

¹H NMR: Provides information about the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. Characteristic signals for the ethylamine moiety (triplet and quartet) and aromatic or other substituent protons are key identifiers. dergipark.org.tr

¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts, which are indicative of their hybridization and neighboring atoms. The signals for the C2 and C5 carbons of the thiadiazole ring are particularly diagnostic. rsc.orgderpharmachemica.com

2D NMR techniques (HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, confirming the connectivity within the molecule. mdpi.com

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the molecular formula and structural features. rjptonline.orgderpharmachemica.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as N-H (amine), C=N (thiadiazole ring), and C-S bonds. derpharmachemica.comrjptonline.orgderpharmachemica.com

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. nih.govmdpi.comjcsp.org.pkcambridge.org This technique has been crucial in establishing the regio- and stereochemistry of complex thiadiazole derivatives. nih.govmdpi.com

Elemental Analysis: This method determines the percentage composition of elements (C, H, N, S) in a compound, which is used to confirm the empirical and molecular formula. researchgate.netjcsp.org.pk

| Technique | Information Obtained |

| ¹H NMR | Proton environment, connectivity, and number. dergipark.org.trmdpi.comrsc.org |

| ¹³C NMR | Carbon skeleton and chemical environment. rsc.orgderpharmachemica.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. rjptonline.orgderpharmachemica.comnih.gov |

| Infrared (IR) Spectroscopy | Presence of functional groups. derpharmachemica.comrjptonline.orgderpharmachemica.com |

| X-ray Crystallography | 3D molecular structure, bond lengths, and angles. nih.govmdpi.comjcsp.org.pk |

| Elemental Analysis | Elemental composition and empirical formula. researchgate.netjcsp.org.pk |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1,3,4 Thiadiazole 2 Ethylamine Analogues

General SAR Principles for 1,3,4-Thiadiazole (B1197879) Scaffold

The 1,3,4-thiadiazole nucleus is a key pharmacophore due to its favorable metabolic profile and its capacity to form hydrogen bonds. mdpi.com Its derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. innovareacademics.ingranthaalayahpublication.org The biological activity of these compounds is significantly influenced by the nature and position of substituents on the thiadiazole ring.

Key SAR principles for the 1,3,4-thiadiazole scaffold include:

Substitution at the 2 and 5-positions: Disubstituted 1,3,4-thiadiazoles are the most extensively studied class, with a wide variety of substituents leading to diverse biological activities. mdpi.com The introduction of different functional groups at these positions can modulate the compound's lipophilicity, electronic properties, and steric interactions with target receptors.

Bioisosterism: The 1,3,4-thiadiazole ring is considered a bioisostere of the 1,3,4-oxadiazole (B1194373) ring. However, studies have shown that in many cases, the thiadiazole derivatives exhibit superior biological activity compared to their oxadiazole counterparts, highlighting the crucial role of the sulfur atom in the scaffold's pharmacological properties. mdpi.com

Aromaticity and Stability: The high aromatic character of the 1,3,4-thiadiazole ring contributes to its in vivo stability and generally low toxicity. mdpi.com

Impact of the Ethylamine (B1201723) Substituent at the 2-Position on Biological Activities

The presence of an ethylamine group at the 2-position of the 1,3,4-thiadiazole ring can significantly influence the biological activity of the resulting analogues. This substituent can participate in hydrogen bonding and ionic interactions, which are crucial for binding to biological targets.

For instance, a study on a series of N-substituted 2-amino-1,3,4-thiadiazoles revealed that a 2-ethylamino derivative showed potent antibacterial activity against E. coli and P. aeruginosa. mdpi.com Specifically, the 2-ethylamino analog was as potent as Gentamicin against E. coli and four times more potent against P. aeruginosa. mdpi.com This suggests that the ethylamine moiety can contribute favorably to the antibacterial profile of the 1,3,4-thiadiazole scaffold.

Furthermore, modifications of the amino group, including its incorporation into a larger side chain, can modulate activity. For example, in a series of MAO-A inhibitors, a methoxyethylamine moiety at the 2-position of the 1,3,4-thiadiazole ring was found to be essential for polar interactions with the enzyme's active site. nih.gov

Influence of Substituents at the 5-Position on Pharmacological Profiles

The substituent at the 5-position of the 1,3,4-thiadiazole ring plays a critical role in defining the pharmacological profile of the molecule. The electronic and steric properties of this substituent can drastically alter the compound's interaction with its biological target.

The electronic nature of the substituent at the 5-position has a profound impact on the biological activity of 1,3,4-thiadiazole derivatives.

Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as nitro groups or halogens, at the 5-position has often been associated with enhanced biological activity. For example, in a series of α-glucosidase inhibitors, analogues with chloro groups on a phenyl ring at the 5-position showed better activity due to their electron-withdrawing effect. bohrium.com Similarly, for antitubercular activity, an electron-withdrawing group at the C-5 position of the thiadiazole was found to be favorable. hilarispublisher.com

Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs, such as methoxy (B1213986) groups, can also lead to potent biological activity, depending on the specific target. For example, in a series of anticancer agents, a 3,4,5-trimethoxyphenyl group at the C-5 position was found to be favorable for activity. hilarispublisher.com

The following table summarizes the effect of different substituents on the α-glucosidase inhibitory activity of a series of 1,3,4-thiadiazole derivatives.

| Compound | Substituent at 5-position (on phenyl ring) | α-Glucosidase Inhibition (IC50, µM) |

| 4 | 4-Cl | 1.11 ± 0.05 |

| 8 | 2,4-diCl | 1.19 ± 0.08 |

| 9 | 4-Br | 1.25 ± 0.09 |

| Acarbose (Standard) | - | 38.25 ± 0.12 |

Data sourced from a study on new 1,3,4-thiadiazole derivatives as α-glucosidase inhibitors. bohrium.com

The introduction of aromatic and heterocyclic rings at the 5-position of the 1,3,4-thiadiazole scaffold has been a common strategy to enhance pharmacological activity.

Aromatic Substituents: Phenyl rings are frequently incorporated at the 5-position. The substitution pattern on this phenyl ring is crucial for activity. For instance, in a series of antitubercular compounds, a 4-fluorophenyl group at the 5-position of a 2-phenylamino-1,3,4-thiadiazole resulted in the highest inhibitory activity. nih.gov In another study on anticancer agents, the introduction of halogen atoms on a benzyl (B1604629) group attached to the 5-position significantly improved anticancer potency. mdpi.com

Heterocyclic Substituents: The attachment of other heterocyclic rings to the 5-position can also lead to potent compounds. For example, a study on antimicrobial agents found that the introduction of an adamantyl moiety at the C-5 position of the thiadiazole ring increased antifungal activity. dovepress.com

The table below illustrates the impact of different aromatic substituents at the 5-position on the anticancer activity of a series of 1,3,4-thiadiazole derivatives against the MCF-7 breast cancer cell line.

| Compound | Substituent at 5-position | Anticancer Activity (IC50, µM) against MCF-7 |

| 1a | Benzyl | 15.7 |

| 1h | 4-Fluorobenzyl | 3.26 |

| 1i | 4-Bromobenzyl | 4.89 |

Data sourced from a study on the recent developments of 1,3,4-thiadiazole compounds as anticancer agents. mdpi.com

Electron-Withdrawing and Electron-Donating Group Effects

Conformational Analysis and Bioactivity Correlation

The three-dimensional conformation of 1,3,4-thiadiazole-2-ethylamine analogues is a critical determinant of their biological activity. The spatial arrangement of the various substituents influences how the molecule fits into the binding site of its biological target.

Molecular modeling and conformational analysis are powerful tools used to understand these structure-activity relationships. For instance, in a study of adenosine (B11128) A3 receptor antagonists, docking experiments were used to investigate the significant differences in binding affinities between two regioisomers of thiadiazole analogues. nih.gov The modeling suggested possible binding mechanisms within the receptor's binding pockets, highlighting the importance of the molecule's conformation for its activity. nih.gov

In another example, the conformational analysis of 1,3,4-thiadiazole sulfonyl thioureas was performed to understand their antimicrobial activity. nih.gov The three-dimensional structures of these compounds were generated and their geometries were minimized to predict the most stable conformations, which were then correlated with their observed biological activities. nih.gov

Stereochemical Considerations in Activity Modulation

While much of the research on this compound analogues has focused on achiral molecules, stereochemistry can play a significant role in modulating biological activity when chiral centers are present. The introduction of a chiral center, for example, in the ethylamine side chain or in a substituent at the 5-position, can lead to enantiomers with different pharmacological profiles.

Although specific studies focusing solely on the stereochemistry of this compound are not abundant in the provided search results, the general principles of stereoselectivity in drug action apply. Different enantiomers of a chiral drug can exhibit different affinities for and activities at their target receptors, as well as different pharmacokinetic and pharmacodynamic properties. Therefore, the synthesis and biological evaluation of individual enantiomers of chiral this compound analogues would be a crucial step in developing more selective and potent therapeutic agents.

Advanced Biological Activity Investigations of 1,3,4 Thiadiazole 2 Ethylamine and Diverse Thiadiazole Derivatives

Antineoplastic and Antiproliferative Activities

Derivatives of 1,3,4-thiadiazole (B1197879) have emerged as a significant class of compounds with potent anticancer and antiproliferative effects. Their activity has been documented against a variety of cancer cell lines, operating through diverse molecular mechanisms.

Inhibition of Specific Cancer Cell Lines

The cytotoxic effects of 1,3,4-thiadiazole derivatives have been observed across numerous human cancer cell lines. Studies have demonstrated their potential in curbing the proliferation of breast, lung, colon, prostate, and leukemia cells. bepls.com For instance, certain derivatives have shown significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. mdpi.comnih.govmdpi.com

In one study, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole was identified as a potent inhibitor of both MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values of 49.6 µM and 53.4 µM, respectively. mdpi.comnih.gov Notably, these compounds exhibited weaker cytotoxic activity on normal fibroblast cell lines, suggesting a degree of selectivity for cancer cells. mdpi.comnih.gov Other research has highlighted the efficacy of different derivatives against various cancer cell lines, including prostate cancer (PC-3) and chronic myelogenous leukemia (K562). sioc-journal.cn Specifically, compounds 6a and 6b demonstrated inhibitory activities against the K562 cell line comparable to the established drug gossypol. sioc-journal.cn

Furthermore, a series of honokiol (B1673403) derivatives bearing the 1,3,4-thiadiazole scaffold displayed interesting anticancer properties against a panel of seven cancer cell lines: A549 (lung), MDA-MB-231 (breast), T47D (breast), MCF-7 (breast), HeLa (cervical), HCT116 (colon), and HepG2 (liver). mdpi.com The most potent of these, compound 8a, exhibited IC50 values ranging from 1.62 to 4.61 μM across all seven cell lines. mdpi.com The significance of the 1,3,4-thiadiazole moiety was underscored by the considerably lower activity of its 1,3,4-oxadiazole (B1194373) isosteres. mdpi.com

The table below summarizes the antiproliferative activity of selected 1,3,4-thiadiazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | mdpi.comnih.gov |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | mdpi.comnih.gov |

| Compound 6a | K562 (Leukemia) | Similar to gossypol | sioc-journal.cn |

| Compound 6b | K562 (Leukemia) | Similar to gossypol | sioc-journal.cn |

| Compound 8a | A549 (Lung) | 1.62 - 4.61 | mdpi.com |

| Compound 8a | MDA-MB-231 (Breast) | 1.62 - 4.61 | mdpi.com |

| Compound 8a | T47D (Breast) | 1.62 - 4.61 | mdpi.com |

| Compound 8a | MCF-7 (Breast) | 1.62 - 4.61 | mdpi.com |

| Compound 8a | HeLa (Cervical) | 1.62 - 4.61 | mdpi.com |

| Compound 8a | HCT116 (Colon) | 1.62 - 4.61 | mdpi.com |

| Compound 8a | HepG2 (Liver) | 1.62 - 4.61 | mdpi.com |

| ST3 | MDA-MB-231 (Breast) | 73.8 | mdpi.comnih.gov |

| ST8 | MDA-MB-231 (Breast) | 75.2 | mdpi.comnih.gov |

| ST10 | MDA-MB-231 (Breast) | 64.2 | mdpi.comnih.gov |

Molecular Targets and Mechanistic Pathways in Cancer

The anticancer activity of 1,3,4-thiadiazole derivatives is attributed to their interaction with various molecular targets and the modulation of key signaling pathways involved in cancer progression.

A primary mechanism of action for many 1,3,4-thiadiazole compounds is the inhibition of enzymes crucial for cancer cell survival and proliferation. bepls.com One of the earliest recognized targets is inosine monophosphate dehydrogenase (IMPDH) , an enzyme essential for the de novo synthesis of guanine (B1146940) nucleotides. nih.govmdpi.com Inhibition of IMPDH disrupts DNA and RNA synthesis, thereby impeding cancer cell growth. bepls.com For example, 2-amino-1,3,4-thiadiazole (B1665364) (ATDA) and its derivatives are potent inhibitors of IMPDH. nih.govaacrjournals.org

Other key enzyme targets include:

Tyrosine Kinases: These enzymes are involved in cell signaling pathways that regulate cell proliferation and survival. bepls.com Certain 1,3,4-thiadiazole derivatives have been found to inhibit specific tyrosine kinases like the epidermal growth factor receptor (EGFR) and HER-2. mdpi.com

Histone Deacetylases (HDACs): By inhibiting HDACs, 1,3,4-thiadiazole derivatives can alter gene expression, leading to the activation of tumor suppressor genes, cell cycle arrest, and apoptosis. bepls.com

Kinesin Spindle Protein (KSP): These motor proteins are vital for the proper formation and function of the mitotic spindle during cell division. Inhibition of KSP by 1,3,4-thiadiazole compounds leads to mitotic arrest and subsequent cell death. bepls.com

Topoisomerases: These enzymes are involved in managing the topological state of DNA. Their inhibition by 1,3,4-thiadiazole derivatives can impair DNA replication and transcription. bepls.com

Carbonic Anhydrase IX: Some derivatives have shown inhibitory activity against this enzyme, which is implicated in tumor metabolism and progression. nih.gov

Focal Adhesion Kinase (FAK): This non-receptor tyrosine kinase is a key regulator of cell survival, proliferation, and motility. Imidazothiadiazole derivatives have been shown to target FAK. mdpi.com

A significant aspect of the antineoplastic activity of 1,3,4-thiadiazole derivatives is their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). bepls.com

Several studies have demonstrated that these compounds can cause cell cycle arrest at different phases. For instance, some derivatives induce an arrest in the G2/M phase of the cell cycle, preventing cells from entering mitosis. mdpi.comnih.govresearchgate.net This is often a consequence of inhibiting targets like KSP or tubulin polymerization. bepls.com Other derivatives have been shown to cause cell accumulation in the S phase or the sub-G1 phase, which is indicative of apoptosis. mdpi.comnih.gov

The induction of apoptosis is a common outcome of treatment with 1,3,4-thiadiazole derivatives. bepls.commdpi.com Mechanistic studies have revealed that this can occur through various pathways, including the activation of caspases, such as caspase-3 and caspase-8, and the modulation of pro-apoptotic and anti-apoptotic proteins like those in the Bcl-2 family. mdpi.comnih.gov For example, in silico studies have suggested that the mechanism of action for some derivatives is linked to the activation of Bax proteins and caspases 3 and 8. mdpi.comnih.gov Furthermore, flow cytometric analysis has confirmed that certain compounds lead to an increase in early apoptotic cells. mdpi.comnih.gov

Enzyme Inhibition in Cancer Pathways

Antimicrobial Activities

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents, exhibiting a broad spectrum of activity against various pathogenic microorganisms. nih.govnih.govsemanticscholar.org

Antibacterial Spectrum and Efficacy

Derivatives of 1,3,4-thiadiazole have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.govsemanticscholar.orgnih.gov Their antibacterial activity has been evaluated against a range of clinically relevant strains.

Studies have reported the synthesis of numerous 1,3,4-thiadiazole derivatives with significant antibacterial properties. nih.govnih.gov For example, a series of 5-substituted-1,3,4-thiadiazole-based fluoroquinolone hybrids were synthesized and evaluated for their antibacterial activity. tubitak.gov.tr Compound 20 from this series was identified as a particularly active agent, with Minimum Inhibitory Concentration (MIC) values of 4 µg/mL against Escherichia coli and 2 µg/mL against Staphylococcus aureus. tubitak.gov.tr

Other research has shown that certain 1,3,4-thiadiazole derivatives exhibit potent activity against various bacterial strains. For instance, some compounds displayed good to moderate antibacterial activity at concentrations of 16–31.25 μg/mL. mdpi.com Another study found that newly synthesized 1,2,4-triazolo[3,4-b] bepls.comsioc-journal.cnaacrjournals.orgthiadiazole derivatives showed remarkable antimicrobial activity, with some compounds being comparable to the standard drug gentamicin. semanticscholar.org

The antibacterial efficacy can be influenced by the specific substitutions on the thiadiazole ring. For example, derivatives with a 4-bromophenyl substituent showed promising activity against Staphylococcus epidermidis (MIC of 31.25 µg/mL) and Micrococcus luteus (MIC of 15.63 µg/mL). mdpi.com In another series, compounds 4(a), 4(b), and 4(c) were found to possess significant antibacterial activity. rasayanjournal.co.in

The table below presents the antibacterial activity of selected 1,3,4-thiadiazole derivatives against various bacterial strains.

| Compound/Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 20 (fluoroquinolone hybrid) | Escherichia coli | 4 | tubitak.gov.tr |

| Compound 20 (fluoroquinolone hybrid) | Staphylococcus aureus | 2 | tubitak.gov.tr |

| Various derivatives | Gram-positive & Gram-negative bacteria | 16 - 31.25 | mdpi.com |

| ST16 (4-bromophenyl substituent) | Staphylococcus epidermidis | 31.25 | mdpi.com |

| ST16 (4-bromophenyl substituent) | Micrococcus luteus | 15.63 | mdpi.com |

| Compound 16 (oxadiazole derivative) | Various bacterial strains | 4 - 8 | mdpi.com |

| Compound 20 (triazole derivative) | Various bacterial strains | 4 - 16 | mdpi.com |

| Compound 3 | Various bacterial strains | Significant activity | nih.gov |

| Compound 5 | Various bacterial strains | Significant activity | nih.gov |

Activity against Gram-Positive Bacteria

Antifungal Efficacy against Pathogenic Fungi

Fungal infections, particularly those caused by opportunistic pathogens, are a growing concern. The 1,3,4-thiadiazole scaffold has been extensively explored for the development of novel antifungal agents. A number of synthesized 1,3,4-thiadiazole derivatives have shown significant antifungal activity against a range of pathogenic fungi. researchgate.netresearchgate.net

For instance, a series of 1,3,4-thiadiazole derivatives (3a–3l) were synthesized and evaluated against eight Candida species, with compounds 3k and 3l displaying very notable antifungal effects. nih.govmdpi.comresearchgate.net The proposed mechanism of action for these active compounds is the inhibition of ergosterol (B1671047) biosynthesis, likely by interacting with the fungal enzyme 14-α-sterol demethylase. nih.govmdpi.com Another study identified 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (compound C1) as a potent antifungal agent against various Candida species, including azole-resistant isolates, and molds. nih.gov The antifungal action of C1 involves the disruption of cell wall biogenesis. nih.gov

Furthermore, indole (B1671886) derivatives containing a 1,3,4-thiadiazole moiety have demonstrated high bioactivity against Botrytis cinerea, with one compound, Z2, showing potential as a succinate (B1194679) dehydrogenase inhibitor. nih.gov Phenylthiazole derivatives incorporating a 1,3,4-thiadiazole thione moiety also exhibited excellent antifungal activity against several plant pathogens, with compound 5b being particularly effective against Sclerotinia sclerotiorum. mdpi.com

Table 3: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity/Finding |

|---|---|---|

| Compounds 3k and 3l | Candida species | Displayed notable antifungal effects, likely through inhibition of ergosterol biosynthesis. nih.govmdpi.comresearchgate.net |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) | Candida species (including azole-resistant strains), molds | Potent antifungal agent that disrupts cell wall biogenesis. nih.gov |

| Compound Z2 (Indole derivative) | Botrytis cinerea | Exhibited high bioactivity, potentially acting as a succinate dehydrogenase inhibitor. nih.gov |

| Compound 5b (Phenylthiazole derivative) | Sclerotinia sclerotiorum | Showed excellent antifungal activity with an EC50 value of 0.51 μg/mL. mdpi.com |

| Glucoside derivatives | Phytophthora infestans | Compound 4i showed higher bioactivity than the commercial fungicide Dimethomorph. frontiersin.org |

Antiviral Properties, including Emerging Viral Pathogens

The 1,3,4-thiadiazole core has also been investigated for its antiviral potential. Research has shown that derivatives of this heterocyclic system can exhibit activity against various viruses. nih.gov For example, a series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were designed and synthesized, with some compounds showing excellent protective activity against Tobacco Mosaic Virus (TMV). mdpi.com Compound E2 from this series was found to be more effective than the commercial agent ningnanmycin (B12329754) and could inhibit the spread of TMV in the host plant. mdpi.com

In the context of human viral pathogens, a library of 1,3,4-thiadiazole derivatives was rationally designed and synthesized as inhibitors of the DEAD-box helicase 3 X-linked (DDX3X), an enzyme implicated in the replication of several viruses. nih.gov The synthesized compounds exhibited inhibitory activity against the ATPase function of DDX3X in the low micromolar range. nih.gov

Table 4: Antiviral Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Virus/Target | Activity/Finding |

|---|---|---|

| Compound E2 (1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivative) | Tobacco Mosaic Virus (TMV) | Showed excellent protective activity, superior to ningnanmycin, and inhibited viral spread. mdpi.com |

| 1,3,4-Thiadiazole derivatives (23-36) | DEAD-box helicase 3 X-linked (DDX3X) | Inhibited the ATPase activity of DDX3X with Ki values in the low micromolar range. nih.gov |

Antiparasitic Potential

Parasitic diseases continue to be a significant cause of morbidity and mortality worldwide. The 1,3,4-thiadiazole scaffold has emerged as a promising framework for the development of new antiparasitic agents. mdpi.com Several studies have demonstrated the in vitro and in vivo efficacy of 1,3,4-thiadiazole derivatives against various parasites.

Tris-1,3,4-thiadiazole derivatives have been synthesized and tested for their anti-Toxoplasma gondii activity in an infected mouse model. nih.govmdpi.com One of the compounds, compound 7, demonstrated powerful activity, significantly reducing the parasite count in the brain, liver, and spleen. nih.govmdpi.comresearchgate.net Molecular docking studies suggest that these compounds may target key parasitic enzymes like TgCDPK1 and ROP18 kinase. nih.gov Other research has also highlighted the potential of 1,3,4-thiadiazole derivatives as anti-Toxoplasma gondii agents in vitro. nih.gov

Furthermore, trifluoromethylated pyrazole (B372694) 2-amino-1,3,4-thiadiazole hybrids have been synthesized and evaluated against Leishmania amazonensis and Trypanosoma cruzi. frontiersin.org The transformation of thiosemicarbazone precursors into 2-amino-1,3,4-thiadiazole derivatives was found to increase the activity against both protozoans, with the compounds being more active against L. amazonensis. frontiersin.org Another study on 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives showed noteworthy in vitro trypanocidal activity. mdpi.com

Table 5: Antiparasitic Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Parasite | Activity/Finding |

|---|---|---|

| Compound 7 (Tris-1,3,4-thiadiazole) | Toxoplasma gondii | Powerful in vivo activity, with a significant reduction in parasite count in infected mice. nih.govmdpi.comresearchgate.net |

| Trifluoromethylated pyrazole 2-amino-1,3,4-thiadiazole hybrids (4a-f) | Leishmania amazonensis, Trypanosoma cruzi | Showed potent antiparasitic effects, particularly against L. amazonensis. frontiersin.org |

| 2-(Nitroaryl)-5-substituted-1,3,4-thiadiazoles | Trypanosoma brucei | Demonstrated noteworthy in vitro trypanocidal activity. mdpi.com |

Enzyme Inhibitory Profiles

The ability of 1,3,4-thiadiazole derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. Their interactions with enzymes like carbonic anhydrase have been a significant area of research.

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore for CA inhibitors, with the classic example being the diuretic drug acetazolamide. tandfonline.com

Numerous studies have focused on synthesizing and evaluating new 1,3,4-thiadiazole derivatives as CA inhibitors. A series of 1,3,4-thiadiazole-thiazolidinone derivatives were synthesized, with compound 7i showing more potent in vitro inhibitory activity against carbonic anhydrase than the standard reference, acetazolamide. rsc.org Kinetic analysis revealed a competitive mode of binding for this compound. rsc.org Another study on 2-[[5-(2,4-difluoro/dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio]acetophenone derivatives also reported significant inhibitory effects on human carbonic anhydrase isozymes hCA-I and hCA-II, with IC50 values in the low micromolar to nanomolar range. tandfonline.com

Derivatives of 1,3,4-thiadiazole-2-thione have also been investigated as inhibitors of tumor-associated carbonic anhydrase IX (CA IX). nih.govtandfonline.comnih.gov One such compound showed interesting inhibition of hCA IX, representing a non-sulfonamide type inhibitor with such activity. nih.gov The thione group in these derivatives is proposed to act as a zinc-binding moiety within the enzyme's active site. nih.gov

Alpha-Glycosidase Inhibition

There is currently no specific research data available on the alpha-glycosidase inhibitory activity of 1,3,4-Thiadiazole-2-ethylamine. However, the 1,3,4-thiadiazole scaffold is a known feature in compounds that do exhibit this activity. For instance, various Schiff base derivatives and other analogues of 1,3,4-thiadiazole have been synthesized and shown to be potent inhibitors of α-glucosidase, with some exhibiting significantly higher potency than the standard drug, acarbose. nih.govactapharmsci.comnih.govacs.orgacs.orgmdpi.commdpi.com These studies highlight the potential of the thiadiazole ring in the design of new anti-diabetic agents, though specific testing on the ethylamine (B1201723) derivative is required.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Similarly, direct studies on the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory potential of this compound are absent from published research. The 1,3,4-thiadiazole nucleus is, however, a core component in many synthesized compounds that have demonstrated significant inhibition of these enzymes, which are key targets in the management of Alzheimer's disease. nih.govdergipark.org.trjrespharm.comnih.govresearchgate.nettbzmed.ac.irnih.govmdpi.comdiva-portal.org Research has shown that various derivatives, such as those with benzene-1,3-diol or quinazolinone moieties, can act as potent AChE and BChE inhibitors, with some showing selectivity for AChE. nih.govdergipark.org.trjrespharm.com

Anti-inflammatory and Analgesic Effects

While a patent from 1976 describes the use of 2,5-bis(ethylamino)-1,3,4-thiadiazole for its anti-inflammatory, antipyretic, and analgesic properties, this compound is structurally distinct from this compound. google.com The broader class of 1,3,4-thiadiazole derivatives has been extensively investigated for anti-inflammatory and analgesic activities, with many compounds showing significant effects in animal models. nih.govnih.govijpsdronline.comhilarispublisher.comsamipubco.comthaiscience.info These studies often attribute the activity to the inhibition of cyclooxygenase (COX) enzymes.

Anticonvulsant Activity and Central Nervous System (CNS) Effects

The anticonvulsant properties of various 1,3,4-thiadiazole derivatives have been a subject of significant research interest. nih.govactapharmsci.comhilarispublisher.comsamipubco.comnih.govfrontiersin.orgnih.govbas.bg Studies have explored numerous substituted 1,3,4-thiadiazoles, including hydrazones and quinazoline-4(3H)-ones, which have shown protection against chemically and electrically induced seizures in animal models. nih.govnih.gov Some derivatives have also been noted for their CNS depressant activities. hilarispublisher.com However, there is no specific research detailing the anticonvulsant or CNS effects of this compound.

Antioxidant Activity

The antioxidant potential of the 1,3,4-thiadiazole scaffold has been recognized, with various derivatives being evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. nih.govsamipubco.comtandfonline.comrkmmanr.orgnih.govnih.gov Studies on pyridine-1,3,4-thiadiazole-Schiff base derivatives and other analogues have demonstrated notable antioxidant activity. tandfonline.comrkmmanr.org Despite the general antioxidant properties associated with the thiadiazole ring, specific experimental data for this compound is not available.

Computational and Theoretical Investigations in 1,3,4 Thiadiazole 2 Ethylamine Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule (ligand) and a protein's binding site. For 1,3,4-thiadiazole (B1197879) derivatives, these studies are crucial in drug discovery for identifying potential therapeutic targets and optimizing ligand design.

Molecular docking simulations are instrumental in predicting the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), of a ligand to a biological target. While specific docking studies on 1,3,4-Thiadiazole-2-ethylamine are not extensively documented in the reviewed literature, research on analogous 1,3,4-thiadiazole compounds demonstrates the utility of this approach.

For instance, studies on various 1,3,4-thiadiazole derivatives have shown a range of binding affinities against different enzymatic targets. In one such study, novel 1,3,4-thiadiazole derivatives were evaluated as inhibitors of aldose reductase and α-glucosidase, enzymes associated with diabetes mellitus. The synthesized compounds exhibited significant inhibitory potential with KI values in the nanomolar to micromolar range. nih.gov For example, some of the most potent inhibitors of aldose reductase, compounds 6o and 6p in the study, displayed KI values of 15.39 ± 1.61 nM and 23.86 ± 2.41 nM, respectively. nih.gov Another investigation focused on 1,3,4-thiadiazole derivatives targeting SARS-CoV-2 enzymes, where a particular compound showed promising docking scores of -11.4, -9.4, -8.2, and -6.8 kcal/mol against the main protease (Mpro), papain-like protease (PLpro), RNA-dependent RNA polymerase (RdRp), and the receptor-binding domain (RBD) of the spike protein, respectively. nih.gov

These examples underscore the capability of molecular docking to identify and rank potential inhibitors based on their predicted binding affinities. For this compound, similar computational screening against a panel of biological targets could elucidate its potential therapeutic applications.

Table 1: Examples of Predicted Binding Affinities for 1,3,4-Thiadiazole Derivatives against Various Targets

| Compound Class | Target Enzyme | Predicted Binding Affinity (Docking Score / K_I) |

|---|---|---|

| 1,3,4-Thiadiazole Derivatives | Aldose Reductase (AR) | K_I: 15.39 ± 1.61 nM - 176.50 ± 10.69 nM |

| 1,3,4-Thiadiazole Derivatives | α-Glucosidase (α-GLY) | K_I: 4.48 ± 0.25 µM - 15.86 ± 0.92 µM |

| 1,3,4-Thiadiazole Derivatives | SARS-CoV-2 Mpro | -11.4 kcal/mol |

| 1,3,4-Thiadiazole Derivatives | SARS-CoV-2 PLpro | -9.4 kcal/mol |

Note: The data presented is for various 1,3,4-thiadiazole derivatives, not specifically this compound, and is intended to illustrate the application of molecular docking.

Beyond predicting if a molecule will bind, molecular docking reveals how it binds. This includes the identification of key amino acid residues in the target's active site that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the ligand.

For example, in the study of 1,3,4-thiadiazole derivatives as α-glucosidase inhibitors, molecular docking confirmed that the most potent compound interacts with the target protein through hydrogen bonds, similar to the reference inhibitor acarbose. chimicatechnoacta.ru Likewise, the most potent aldose reductase inhibitors from the same series were found to establish hydrogen bonds with the target protein, mirroring the interaction of the known inhibitor epalrestat. chimicatechnoacta.ru

Understanding these interactions is vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. For this compound, docking studies could reveal the specific interactions of the ethylamine (B1201723) side chain and the thiadiazole core within a given binding pocket, guiding future chemical modifications to enhance binding.

Prediction of Binding Affinities and Modes

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a detailed understanding of the electronic structure and properties of molecules. These methods are invaluable for studying the intrinsic properties of this compound, including its reactivity, conformational preferences, and spectroscopic signatures.

DFT calculations are frequently employed to determine the electronic properties of 1,3,4-thiadiazole derivatives. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Studies on various 1,3,4-thiadiazole compounds have shown that the nature of substituents on the thiadiazole ring significantly influences the HOMO-LUMO gap. For instance, the introduction of electronegative substituents like Cl and NO2 has been shown to reduce the energy gap, thereby increasing the reactivity of the molecule. This increased reactivity can correlate with enhanced biological activity.

Table 2: Examples of Calculated Electronic Properties for Substituted 1,3,4-Thiadiazoles

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1,3,4-Thiadiazole Derivative 1 | - | - | - |

| 1,3,4-Thiadiazole Derivative 2 | - | - | - |

Other reactivity descriptors that can be calculated include chemical potential, hardness, softness, and electrophilicity index. These parameters help in understanding the molecule's behavior in chemical reactions and its potential as a corrosion inhibitor or a biologically active agent.

Quantum chemical calculations are essential for studying the conformational landscape and tautomeric forms of molecules. For this compound, several conformations are possible due to the rotation around the C-C and C-N bonds of the ethylamine side chain. DFT calculations can determine the relative energies of these conformers, identifying the most stable (lowest energy) structures.

While direct conformational analysis of this compound is not found in the search results, a study on a closely related compound, N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, provides valuable insights. In this molecule, the ethylamine moiety was found to make a dihedral angle of 21.51° with respect to the plane of the 1,3,4-thiadiazole ring. rsc.org This suggests a non-planar arrangement is preferred.

Furthermore, for amino-substituted thiadiazoles, there is the possibility of amino-imino tautomerism. Theoretical studies on 2-amino-1,3,4-thiadiazole (B1665364) have shown that the amino tautomer is generally the most stable form, and this preference is not significantly affected by substituents or solvent effects. acs.org Similar calculations for this compound would be necessary to confirm its preferred tautomeric and conformational state.

Quantum chemical calculations can simulate various spectroscopic properties of a molecule with a high degree of accuracy. These simulated spectra are invaluable for interpreting experimental data and for confirming the structure of newly synthesized compounds.

IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR and Raman spectra. By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes can be made. For example, characteristic bands for N-H stretching, C=N stretching of the thiadiazole ring, and various bending modes can be identified.

NMR Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. These predictions can aid in the assignment of complex spectra. For instance, in a study of a 1,3,4-thiadiazole derivative containing an ethylamino group, the experimental ¹H-NMR signals for the ethyl protons were observed at δ 1.15 (triplet) and 3.24–3.28 (multiplet), with the corresponding ¹³C-NMR signals at δ 14.12 and 40.04 ppm. mdpi.com Theoretical simulations would aim to reproduce these values.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions of a molecule, which correspond to the absorption bands in its UV-Vis spectrum. These calculations can help in understanding the relationship between the molecular structure and its color, as well as its photophysical properties.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine |

| 2,5-Bis[(2-ethylamino-1,3,4-thiadiazol-5-yl)propylthio]-1,3,4-thiadiazole |

| Acarbose |

| Epalrestat |

Tautomerism and Conformational Preference Analysis

Molecular Dynamics Simulations for System Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of 1,3,4-thiadiazole derivatives, MD simulations are crucial for assessing the stability of a ligand-protein complex and understanding the conformational dynamics that govern molecular recognition and binding.

Researchers have employed MD simulations to investigate the stability of various 1,3,4-thiadiazole derivatives complexed with their target proteins. For instance, in a study focused on identifying novel inhibitors for SARS-CoV-2, MD simulations over a 100-nanosecond timescale were used to evaluate the stability of a 1,3,4-thiadiazole derivative within the active site of the main protease (Mpro). nih.govnih.gov The simulations revealed that the compound formed a stable complex with the enzyme, a critical finding for its potential as a therapeutic agent. nih.govnih.gov Structural and energetic analyses from these simulations can confirm the stability of the ligand-protein complex. nih.govnih.gov

Similarly, MD simulations have been instrumental in studying 1,3,4-thiadiazole derivatives as potential inhibitors for other enzymes, such as HsaA monooxygenase in Mycobacterium tuberculosis. scilit.com These simulations demonstrated that the lead compounds remained stable within the binding site, with Root Mean Square Deviation (RMSD) values below 0.25 nm, indicating minimal conformational changes and a stable binding mode. scilit.com In another study on selective allosteric inhibitors of SHP2 for cancer treatment, molecular dynamics further elucidated the binding mechanism of a 1,3,4-thiadiazole derivative with its target. nih.gov

The insights gained from MD simulations are not limited to stability. They also provide a detailed picture of the conformational changes that occur upon ligand binding and the specific interactions that contribute to the binding affinity. This information is invaluable for understanding the dynamic nature of the drug-target interaction and for the rational design of next-generation inhibitors.

| Study Focus | Target Protein | Simulation Time | Key Findings from MD Simulations | Reference |

| Anti-Covid-19 Candidates | SARS-CoV-2 Main Protease (Mpro) | 100 ns | Stable complex formation, structural and energetic stability. | nih.govnih.gov |

| Antituberculosis Agents | HsaA Monooxygenase | Not Specified | Stable binding at the active site with RMSD < 0.25 nm. | scilit.com |

| Cancer Treatment | SHP2 Allosteric Site | Not Specified | Elucidation of the binding mechanism. | nih.gov |

| VEGFR-2 Inhibitors | Vascular Endothelial Growth Factor Receptor-2 | 100 ns | Evaluation of conformational stability of the complex. | mdpi.com |

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies have been extensively applied in the research of 1,3,4-thiadiazole derivatives to identify and optimize new therapeutic agents.

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that bind to the target. One common technique is pharmacophore modeling, which involves identifying the essential three-dimensional arrangement of functional groups responsible for biological activity. For instance, a ligand-based pharmacophore model was constructed to screen for potential Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, leading to the identification of promising 1,3,4-thiadiazole-containing compounds. mdpi.com Another ligand-based method involves predicting the activity spectra for substances (PASS), which has been used to predict the anti-tuberculosis activity of thiourea-based 1,3,4-thiadiazole derivatives. jst.go.jp

Structure-based drug design , on the other hand, relies on the known 3D structure of the target protein. A primary tool in this approach is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. This technique has been widely used for 1,3,4-thiadiazole derivatives. For example, molecular docking was employed to study the interaction of designed 1,2,4-thiadiazole (B1232254) analogues with the active site of beta-secretase, an enzyme implicated in Alzheimer's disease. nih.gov

In a study targeting cancer, the crystal structure of the Eg5-K858 complex provided crucial insights for the structure-based design of thiadiazole-containing inhibitors. ucl.ac.uknih.gov This structural information helped in rationalizing the structure-activity relationship (SAR) of these compounds. ucl.ac.uknih.gov Similarly, molecular docking studies have been central to identifying novel 1,3,4-thiadiazole derivatives as inhibitors of various enzymes, including α-glucosidase for diabetes nih.govbohrium.comacs.orgacs.org and cholinesterase/monoamine oxidase for Alzheimer's disease. tandfonline.com

The combination of these computational approaches often leads to more robust and reliable predictions. For instance, a hierarchical virtual screening approach, which combines molecular docking with MD simulations, has been used to identify potential 1,3,4-thiadiazole-based molecules as anti-Covid-19 candidates. nih.govnih.govresearchgate.net

| Drug Design Approach | Target | Methodology | Key Findings | Reference |

| Ligand-Based | VEGFR-2 | Pharmacophore Modeling | Identification of promising 1,3,4-thiadiazole hits. | mdpi.com |

| Ligand-Based | M. tuberculosis | PASS (Prediction of Activity Spectra for Substances) | Prediction of antituberculosis activity. | jst.go.jp |

| Structure-Based | Beta-secretase | Molecular Docking | Study of ligand interaction in the enzyme active site. | nih.gov |

| Structure-Based | Eg5 motor protein | X-ray Crystallography, SAR | Rationalized structure-activity relationship for inhibitors. | ucl.ac.uknih.gov |

| Structure-Based | α-Glucosidase | Molecular Docking | Identification of potent inhibitors for diabetes. | nih.govbohrium.comacs.orgacs.org |

| Structure-Based | SARS-CoV-2 Proteases | Molecular Docking, MD Simulations | Identification of promising antiviral candidates. | nih.govnih.govresearchgate.net |

Emerging Research Areas and Future Perspectives for 1,3,4 Thiadiazole 2 Ethylamine

Development of Next-Generation Therapeutic Agents

The 1,3,4-thiadiazole (B1197879) scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. chemmethod.comnih.gov The ethylamine (B1201723) substituent at the 2-position of this heterocyclic ring offers a key point for structural modifications, enabling the development of next-generation therapeutic agents with enhanced efficacy and specificity. Researchers are actively exploring derivatives of 1,3,4-Thiadiazole-2-ethylamine for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory treatments. chemmethod.comnih.govresearchgate.net

The versatility of the 1,3,4-thiadiazole nucleus allows for the synthesis of a wide array of derivatives with diverse pharmacological profiles. researchgate.netdntb.gov.ua For instance, the introduction of different aryl or alkyl groups can significantly modulate the biological activity of the parent compound. This has led to the discovery of potent anticancer agents that target specific enzymes or receptors involved in cancer progression. mdpi.comnih.gov Similarly, novel antimicrobial agents derived from this scaffold have shown promise against drug-resistant strains of bacteria and fungi. researchgate.netnih.govrasayanjournal.co.in

Recent studies have highlighted the potential of 1,3,4-thiadiazole derivatives as inhibitors of key enzymes such as carbonic anhydrase and cyclooxygenase, which are implicated in various diseases. nih.govresearchgate.net The development of these targeted therapies represents a significant step forward in the quest for more effective and less toxic drugs.

Table 1: Examples of Therapeutic Applications of 1,3,4-Thiadiazole Derivatives

| Therapeutic Area | Example of Activity | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell lines such as HePG-2 and MCF-7 | mdpi.com |

| Antimicrobial | Activity against Staphylococcus aureus and Escherichia coli | nih.govrasayanjournal.co.in |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | researchgate.net |

| Antiviral | Activity against Tobacco Mosaic Virus (TMV) | mdpi.com |

| Antifungal | Activity against various Candida species | nih.gov |

Exploration of Novel Biological Targets and Disease Indications

The therapeutic potential of this compound and its analogues extends beyond well-established targets. Researchers are actively investigating novel biological pathways and molecular targets that can be modulated by these compounds, opening up new avenues for treating a wider range of diseases. The inherent chemical properties of the 1,3,4-thiadiazole ring, such as its ability to act as a bioisostere for other heterocycles and its capacity for hydrogen bonding and other molecular interactions, make it a privileged scaffold for drug discovery. nih.gov

Exploration into new disease indications has revealed the potential of these compounds in areas such as neurodegenerative diseases, diabetes, and parasitic infections. nih.govacs.org For example, certain derivatives have shown inhibitory activity against enzymes like aldose reductase and α-glucosidase, which are key targets in the management of diabetes. acs.org Others have demonstrated activity against various parasites, suggesting their potential as novel antiparasitic agents. chemmethod.com

The identification of new biological targets is often facilitated by advanced screening techniques and a deeper understanding of disease pathology. This has led to the discovery of 1,3,4-thiadiazole derivatives that can modulate the activity of kinases, proteases, and other enzymes implicated in various disease processes. researchgate.net The ability to target these novel pathways holds the promise of developing first-in-class medicines for diseases with unmet medical needs.

Mechanistic Elucidation of Bioactivity at the Molecular Level

A fundamental aspect of developing new therapeutic agents is understanding how they exert their effects at the molecular level. For this compound and its derivatives, researchers are employing a variety of techniques to elucidate their mechanisms of action. This includes studies to identify specific binding sites on target proteins, as well as investigations into the downstream signaling pathways that are affected.

Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in this process. nih.govnih.gov These techniques allow scientists to visualize how these molecules interact with their biological targets, providing insights into the key structural features required for activity. For instance, molecular docking studies have been used to understand the binding of 1,3,4-thiadiazole derivatives to the active sites of enzymes like monoamine oxidase-A (MAO-A), revealing specific hydrogen bonding and π-π interactions that are essential for inhibition. nih.gov

Experimental approaches, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, provide high-resolution structural information that can confirm the predictions of computational models. rsc.org Furthermore, biochemical and cell-based assays are used to measure the functional consequences of these molecular interactions, such as enzyme inhibition or changes in gene expression. A comprehensive understanding of the molecular mechanisms of bioactivity is critical for the rational design of more potent and selective drugs with improved therapeutic profiles.

Advanced Synthetic Strategies for Enhanced Analogues

The synthesis of novel and diverse analogues of this compound is crucial for exploring its full therapeutic potential. researchgate.netfrontiersin.org Organic chemists are continuously developing advanced synthetic strategies to create libraries of these compounds with a wide range of structural modifications. These strategies often focus on efficiency, versatility, and the ability to introduce chemical diversity.

One common approach involves the cyclization of thiosemicarbazide (B42300) derivatives with various reagents. nih.govrasayanjournal.co.in This method allows for the facile introduction of different substituents onto the thiadiazole ring. For instance, reacting a thiosemicarbazide with a carboxylic acid or its derivative is a widely used method for forming the 1,3,4-thiadiazole core. mdpi.com